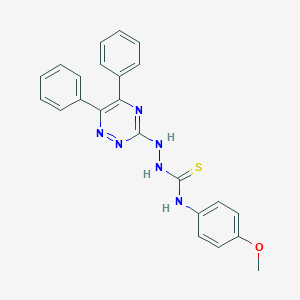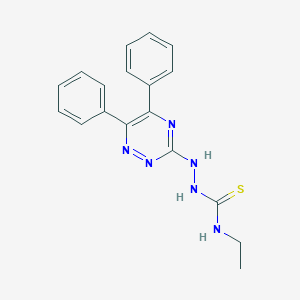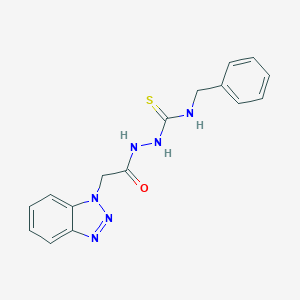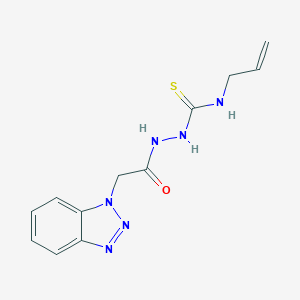![molecular formula C21H14N4O4 B292736 N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292736.png)
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex organic compound that features a unique fusion of furan, pyridine, and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step organic reactions. One common approach is the regiospecific metallation of furyl-4,5-dihydrooxazoles using butyllithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as co-solvent . This metallated species can then react with various electrophiles to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
化学反応の分析
Types of Reactions
9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development.
Medicine
This compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its effects on different biological targets to develop new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
類似化合物との比較
Similar Compounds
2-(2-furyl)-4,4-dimethyl-4,5-dihydrooxazole: This compound shares the furan ring and can undergo similar metallation reactions.
5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another compound with a furan ring, used in different synthetic applications.
Uniqueness
What sets 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide apart is its unique combination of furan, pyridine, and pyrimidine rings. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C21H14N4O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide |
InChI |
InChI=1S/C21H14N4O4/c1-12-4-6-13(7-5-12)15-9-14(16-3-2-8-28-16)17-18-19(29-20(17)24-15)21(27)25(10-22-18)23-11-26/h2-11H,1H3,(H,23,26) |
InChIキー |
AHBIIDPJCHOMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)
![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)

![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)



![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
